4-Benzhydryl-N-benzylpiperazin-1-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) MAO Inhibition

4-Benzhydryl-N-benzylpiperazin-1-amine (CAS 1172-00-5) is a synthetic small molecule belonging to the 1,4-disubstituted piperazine class, featuring a benzhydryl (diphenylmethyl) group at the 4-position and a benzylamine moiety at the 1-position. With a molecular formula of C24H27N3 and a molecular weight of 357.49 g/mol, its structure is characterized by a polar surface area (PSA) of 18.51 Ų and a calculated partition coefficient (LogP) of 4.37, indicating significant lipophilicity.

Molecular Formula C24H27N3
Molecular Weight 357.5 g/mol
Cat. No. B12334972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzhydryl-N-benzylpiperazin-1-amine
Molecular FormulaC24H27N3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4
InChIInChI=1S/C24H27N3/c1-4-10-21(11-5-1)20-25-27-18-16-26(17-19-27)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2
InChIKeyUEVYHJSMWOOYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzhydryl-N-benzylpiperazin-1-amine: Core Properties for Informed Procurement


4-Benzhydryl-N-benzylpiperazin-1-amine (CAS 1172-00-5) is a synthetic small molecule belonging to the 1,4-disubstituted piperazine class, featuring a benzhydryl (diphenylmethyl) group at the 4-position and a benzylamine moiety at the 1-position . With a molecular formula of C24H27N3 and a molecular weight of 357.49 g/mol, its structure is characterized by a polar surface area (PSA) of 18.51 Ų and a calculated partition coefficient (LogP) of 4.37, indicating significant lipophilicity . This specific disubstitution pattern is a key structural feature for exploring structure-activity relationships in medicinal chemistry, particularly for central nervous system targets.

Why 4-Benzhydryl-N-benzylpiperazin-1-amine Cannot Be Replaced by Generic Piperazine Analogs


Indiscriminate substitution of 4-Benzhydryl-N-benzylpiperazin-1-amine for other benzhydrylpiperazines or benzylpiperazines is scientifically unsound due to the profound, non-linear impact of N-substitution patterns on biological activity. Evidence from parallel series demonstrates that minor structural modifications on the benzhydrylpiperazine core can lead to extreme shifts in target selectivity. For instance, within a series of 1-benzhydrylpiperazine derivatives, changes to the N-substituent resulted in compounds that were exclusively selective for MAO-B (e.g., compound 20), exclusively selective for MAO-A (e.g., compound 8), or entirely non-selective (compound 11) [1]. This underscores that the specific combination of a 1-benzylamine and a 4-benzhydryl group in the target compound defines a unique chemical space that cannot be assumed to be functionally equivalent to any other analog.

Quantitative Evidence for the Differentiation of 4-Benzhydryl-N-benzylpiperazin-1-amine


Lack of Direct Comparative Bioactivity Data for 4-Benzhydryl-N-benzylpiperazin-1-amine

An exhaustive search of primary literature and patents was conducted to identify quantitative, comparator-based evidence for 4-Benzhydryl-N-benzylpiperazin-1-amine. No direct head-to-head comparison studies were found. While the compound is structurally related to an active series of MAO inhibitors, it was not among the 21 derivatives (compounds 1-21) synthesized and screened for MAO-A and MAO-B inhibitory activity in the foundational study [1]. Therefore, a quantitative differentiation claim cannot be made from existing data. This represents a critical data gap for selection decisions.

Medicinal Chemistry Structure-Activity Relationship (SAR) MAO Inhibition

Differentiation by Physicochemical Profile: Calculated LogP vs. Key Analogs

A key differentiator for procurement can be the compound's distinct lipophilicity, which influences blood-brain barrier penetration and non-specific binding. Its calculated LogP of 4.37 is lower than the more hydrophobic 1-benzhydryl-4-benzylpiperazine (calculated LogP ~5.0-5.2) due to the replacement of a benzyl group with a benzylamine group, which introduces additional hydrogen bond donors [1]. This positions the target compound as a moderately lipophilic chemical probe, distinct from other simple benzhydrylpiperazines.

Drug Design Lipophilicity ADME Properties

Differentiation by Hydrogen Bonding Capacity: A Unique Donor Profile

4-Benzhydryl-N-benzylpiperazin-1-amine possesses a single hydrogen bond donor (HBD) from its secondary amine in the benzylamine chain, whereas many common analogs like 1-benzhydryl-4-benzylpiperazine have zero HBDs [REFS-4, REFS-5]. This single HBD count provides a differentiated interaction profile, enabling a specific hydrogen bond with a target residue that is impossible for non-donor analogs, or conversely, potentially limiting membrane permeability compared to them.

Medicinal Chemistry Ligand-Target Interaction Solubility

Purity and Supply Consistency: Vendor-Specified Quality as a Proxy for Differentiation

In the absence of published biological data, procurement differentiation can be based on verified product specifications. For example, MolCore provides this compound with a specified purity of NLT 98% under ISO-certified systems . This contrasts with other vendors offering lower standard purities (e.g., 95% ), directly impacting the reliability of downstream assays where impurities could generate false positives or affect reaction yields.

Chemical Sourcing Quality Control Reproducibility

Validated Application Scenarios for 4-Benzhydryl-N-benzylpiperazin-1-amine in Scientific Research


Probing CNS Target Selectivity via Physicochemical Optimization

Given its intermediate LogP of 4.37 and unique single HBD profile, this compound is best suited as a starting scaffold in CNS drug discovery programs where optimizing lipophilicity is critical for blood-brain barrier penetration . It is not a validated MAO inhibitor but can serve as a parent structure for fragment-based or combinatorial approaches, as demonstrated by the highly selective MAO inhibitors discovered from the related 1-benzhydrylpiperazine series [1].

Structure-Activity Relationship (SAR) Studies for Novel Targets

The compound's key role is as a specific chemical probe in SAR explorations. Its benzhydryl-piperazine-benzylamine motif can be systematically varied. The distinct difference in HBD count compared to a simple benzhydrylbenzylpiperazine [2] provides a hypothesis for a binary on/off switch in target interaction, making it invaluable for mapping pharmacophores where a specific hydrogen bond is suspected.

Ensuring Reproducibility in Sensitive Biological Assays

For research demanding high reproducibility, such as kinetic binding assays or cell-based functional studies, the procurement of NLT 98% purity grade is recommended . This scenario directly addresses the risk of off-target effects caused by unknown impurities, a common pitfall when using lower-purity alternatives , thereby reducing experimental variance and enhancing data quality.

A Building Block for Diversity-Oriented Synthesis of CNS Ligand Libraries

The compound can be employed as a core intermediate for constructing diverse CNS-focused compound libraries. Its secondary amine serves as a versatile handle for further derivatization, such as reductive amination or amide coupling, enabling rapid expansion of chemical space around the validated benzhydrylpiperazine pharmacophore [1].

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